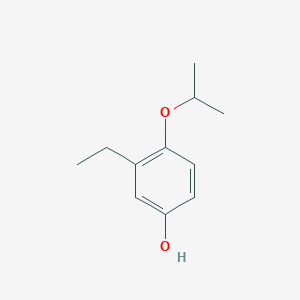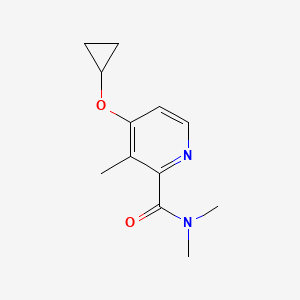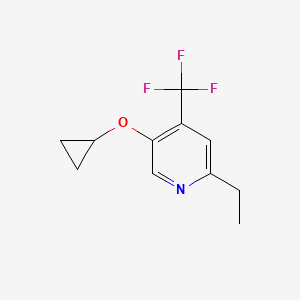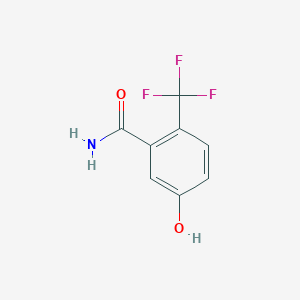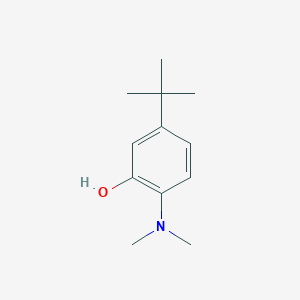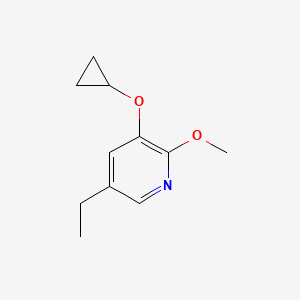
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C17H25NO3 and a molecular weight of 291.3853 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a tolyloxymethyl group, and a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Another method involves the PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation . This protocol is highlighted by the synthesis of bioactive molecules and gram-scale reactions. The reaction involves the formation of an acid chloride in situ, followed by reactions with alcohols or amines to afford the desired products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Steglich esterification is preferred for its mild conditions and high yields, while the PCl3-mediated method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or amines.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: NaOCH3, RNH2, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols. Substitution reactions can lead to the formation of various esters and amides.
Applications De Recherche Scientifique
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The pyrrolidine ring is known for its ability to interact with biological molecules, influencing their activity and function . The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with target proteins and enzymes.
Comparaison Avec Des Composés Similaires
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Tolyl esters: These compounds contain the tolyl group and exhibit similar chemical reactivity.
tert-Butyl esters: These compounds have the tert-butyl ester functional group and undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C17H25NO3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
tert-butyl 3-[(4-methylphenoxy)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-13-5-7-15(8-6-13)20-12-14-9-10-18(11-14)16(19)21-17(2,3)4/h5-8,14H,9-12H2,1-4H3 |
Clé InChI |
ATYBPGALKGVAJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC2CCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


